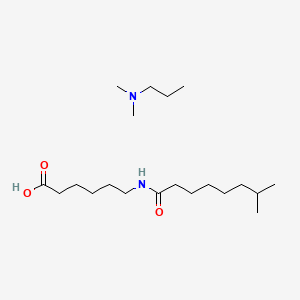
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide is a synthetic compound known for its complex structure and potential applications in various fields. This compound is characterized by its piperidine ring, which is substituted with a phenethyl group, a phenylamino group, and a carboxamide group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Substitution with the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Aniline, alkyl halides, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as analgesic or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure but different substituents.
Remifentanil: Another synthetic opioid with a piperidine ring, known for its rapid onset and short duration of action.
Meperidine: A synthetic opioid with a piperidine ring, used for its analgesic properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which may differ from those of the similar compounds listed above.
Propiedades
Número CAS |
61085-92-5 |
|---|---|
Fórmula molecular |
C21H27N3O |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-17-16-24(14-12-18-8-4-2-5-9-18)15-13-21(17,20(22)25)23-19-10-6-3-7-11-19/h2-11,17,23H,12-16H2,1H3,(H2,22,25)/t17-,21+/m1/s1 |
Clave InChI |
GUBFHFABUBMECE-UTKZUKDTSA-N |
SMILES isomérico |
C[C@@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
SMILES canónico |
CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



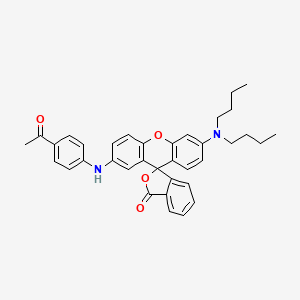
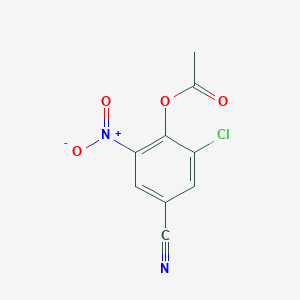
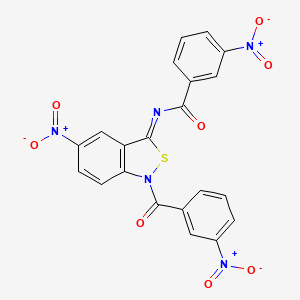
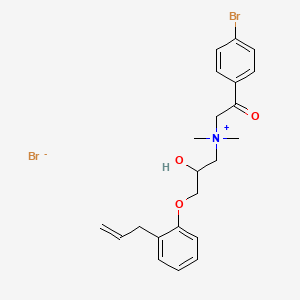


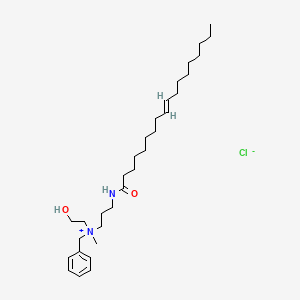
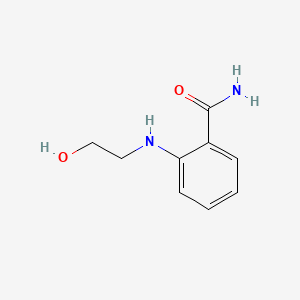
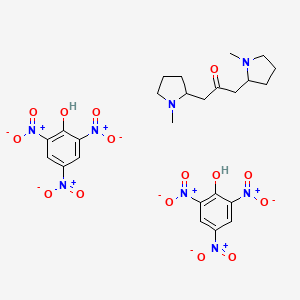

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)

